![molecular formula C17H15NO4 B4930938 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4930938.png)
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of an acetyl group and a benzamide group attached to a benzodioxane ring system. Benzodioxane derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetyl chloride and benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original acetyl or benzamide groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s disease and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it has been studied as an inhibitor of cholinesterase enzymes, which play a role in the progression of Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Lacks the acetyl group, which may result in different biological activities.
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the presence of both acetyl and benzamide groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)13-9-15-16(22-8-7-21-15)10-14(13)18-17(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCFKAVPAPCJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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